molecular formula C14H14Cl2N2O4S2 B12205319 N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12205319
M. Wt: 409.3 g/mol
InChI Key: QZVYFFIFPJDNMQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a sulfone group (5,5-dioxido) and a 2,5-dichlorophenyl substituent at position 2. The Z-configuration of the imine bond (ylidene group) and the 2-methoxyacetamide moiety contribute to its stereoelectronic properties.

Properties

Molecular Formula

C14H14Cl2N2O4S2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[3-(2,5-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(10-4-8(15)2-3-9(10)16)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3

InChI Key

QZVYFFIFPJDNMQ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the methoxyacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on core heterocycles, substituents, and synthetic routes. Below is a detailed comparison supported by evidence:

Structural Analog: 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

  • Core Structure: Shares the same tetrahydrothieno[3,4-d][1,3]thiazole sulfone backbone.
  • Substituents : Differs in the phenyl group (2-methoxy vs. 2,5-dichloro). The methoxy group is electron-donating, while dichloro substituents are electron-withdrawing, which may alter electronic density and binding interactions .

Thiadiazole-Based Analogs

  • Compound 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Core Structure: Thiadiazole ring instead of thienothiazole. Substituents: Features a 3-chlorophenyl group and dimethylamino-acryloyl side chain. The acryloyl group may enhance π-π stacking or hydrogen bonding compared to the methoxyacetamide in the target compound .

Trichloroethyl-Thiadiazole Derivatives

  • N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Core Structure: Combines a trichloroethyl group with a thiadiazole ring. Substituents: Lacks the sulfone group but includes a trichloroethyl moiety, which may influence lipophilicity and metabolic stability .

Thiazolidinedione Derivatives

  • 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides Core Structure: Thiazolidinedione fused with a phenoxy group. Substituents: Methoxyphenoxy and variable N-substituents. The dioxothiazolidine core is structurally distinct but shares acetamide functionality . Bioactivity: These compounds exhibit hypoglycemic activity, highlighting the role of the acetamide group in targeting metabolic pathways .

Table 1: Key Structural and Functional Comparisons

Compound Class Core Heterocycle Key Substituents Synthetic Route Potential Bioactivity
Target Compound Tetrahydrothieno[3,4-d]thiazole 2,5-Dichlorophenyl, 2-methoxyacetamide Likely cyclocondensation Undisclosed (inference: enzyme inhibition)
Structural Analog () Tetrahydrothieno[3,4-d]thiazole 2-Methoxyphenyl, 2-methoxyacetamide Similar to target Undisclosed
Thiadiazole Derivative (4h) 1,3,4-Thiadiazole 3-Chlorophenyl, dimethylamino-acryloyl Acid-catalyzed cyclization Antimicrobial/anticancer
Trichloroethyl-Thiadiazole 1,3,4-Thiadiazole Trichloroethyl, phenyl Sulfuric acid cyclization Intermediate for bicyclic systems
Thiazolidinedione () Thiazolidinedione Methoxyphenoxy, variable N-substituents DMF/K2CO3-mediated alkylation Hypoglycemic

Electronic and Steric Effects

  • The sulfone group (5,5-dioxido) increases polarity and may improve aqueous solubility relative to non-sulfonated thienothiazoles.

Research Implications and Gaps

  • Pharmacological Profiling: Limited data on the target compound’s bioactivity necessitate further studies, guided by the hypoglycemic or antimicrobial activities observed in analogs .
  • Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing dichlorophenyl with methoxy or methyl groups) could elucidate the role of electronic effects in binding affinity.

Biological Activity

The compound N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dichlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Thieno[3,4-d][1,3]thiazole moiety : Known for its role in various biological activities.
  • Methoxyacetamide functional group : May influence the compound's solubility and reactivity.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₃Cl₂N₃O₃S
Molecular Weight348.23 g/mol
CAS Number129960-45-8
SolubilityModerate (varies with solvent)

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that the thiazole derivatives often exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis.
  • Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases.

Pharmacological Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of thiazole exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • The mechanism was linked to the disruption of bacterial cell membrane integrity.
  • Anticancer Activity :
    • Research involving various cancer cell lines (e.g., breast cancer, lung cancer) showed that the compound induced apoptosis and inhibited proliferation.
    • The compound's ability to modulate apoptotic pathways was confirmed through flow cytometry and Western blot analysis.
  • Enzyme Inhibition :
    • Preliminary data suggest that the compound may act as an inhibitor of MAO-B with an IC50 value indicating strong potency.
    • This inhibition is particularly relevant for developing treatments for neurodegenerative disorders such as Parkinson's disease.

Case Study 1: Anticancer Activity

A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of caspase-dependent apoptosis as evidenced by increased caspase-3 activity.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties:

  • The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • The mode of action was suggested to involve disruption of metabolic processes within the bacterial cells.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
MAO-B InhibitionHuman MAO-B0.036 µM

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